Cycloinulohexaose

Chiral chromatography Enantiomeric separation Pharmaceutical analysis

Cycloinulohexaose (CF6, cyclofructan is a cyclic oligosaccharide composed of six β-(2→1)-linked D-fructofuranose units. X-ray crystallography reveals that the molecule adopts C3 symmetry, with its six sequential –O–C–CH2–O– units forming an 18-crown-6 skeleton in the GTGTGT conformational arrangement.

Molecular Formula C36H60O30
Molecular Weight 972.8 g/mol
CAS No. 124277-48-1
Cat. No. B14170154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloinulohexaose
CAS124277-48-1
Molecular FormulaC36H60O30
Molecular Weight972.8 g/mol
Structural Identifiers
SMILESC1C2(C(C(C(O2)CO)O)O)OCC3(C(C(C(O3)CO)O)O)OCC4(C(C(C(O4)CO)O)O)OCC5(C(C(C(O5)CO)O)O)OCC6(C(C(C(O6)CO)O)O)OCC7(O1)C(C(C(O7)CO)O)O
InChIInChI=1S/C36H60O30/c37-1-13-19(43)25(49)31(61-13)7-56-33(27(51)21(45)15(3-39)63-33)9-58-35(29(53)23(47)17(5-41)65-35)11-60-36(30(54)24(48)18(6-42)66-36)12-59-34(28(52)22(46)16(4-40)64-34)10-57-32(8-55-31)26(50)20(44)14(2-38)62-32/h13-30,37-54H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-/m1/s1
InChIKeyKTJGGFFFWLNJRH-MPBPJTCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloinulohexaose (CAS 124277-48-1) Procurement Guide: A Cyclic Fructohexaose with an Intrinsic 18-Crown-6 Skeleton


Cycloinulohexaose (CF6, cyclofructan 6) is a cyclic oligosaccharide composed of six β-(2→1)-linked D-fructofuranose units. X-ray crystallography reveals that the molecule adopts C3 symmetry, with its six sequential –O–C–CH2–O– units forming an 18-crown-6 skeleton in the GTGTGT conformational arrangement [1]. CF6 is produced enzymatically from inulin by Bacillus circulans cycloinulo-oligosaccharide fructanotransferase (CFTase), and although the enzymatic reaction yields a mixture of CF6, cycloinuloheptaose (CF7), and cycloinulooctaose (CF8), CF6 is typically the dominant product [2]. Unlike the more familiar cyclodextrins—which are built from α-(1→4)-linked glucopyranose units and possess a hydrophobic cavity—CF6’s β-(2→1)-fructofuranose backbone creates a polar, crown-ether-like central cavity that fundamentally alters its guest-binding behavior.

Why Generic Cyclodextrins or Alternative Cyclofructan Ring Sizes Cannot Replace Cycloinulohexaose


Although cyclofructans are structural isomers of cyclodextrins, the β-(2→1)-fructofuranose backbone of CF6 creates an 18-crown-6 central cavity with a GTGTGT conformational arrangement that is chemically and geometrically distinct from the hydrophobic α-(1→4)-glucopyranose cavity of cyclodextrins [1]. This difference produces orthogonal guest selectivity: CF6 preferentially binds metal cations (e.g., Ba²⁺ in water, K⁺/Rb⁺/Cs⁺ in hydro-organic solvents) rather than hydrophobic small molecules [1]. Furthermore, within the cyclofructan family, ring size critically controls binding performance—permethylated CF7 and CF8 exhibit association constants that are orders of magnitude lower than those of CF6 for the same cations [2]. Consequently, a user who substitutes CF6 with a cyclodextrin, a smaller crown ether, or a higher cyclofructan homolog will obtain a fundamentally different selectivity profile, binding affinity, and application outcome.

Quantitative Differentiation Evidence for Cycloinulohexaose Against Closest Analogs


RN-CF6 Chiral Stationary Phase vs. β-Cyclodextrin and Polysaccharide CSPs: Unique Baseline Enantioseparation of Thyroxine and Cetirizine

In a direct head-to-head HPLC comparison of five chiral stationary phases (CSPs), the R-naphthylethyl carbamate cyclofructan-6 (RN-CF6) column was the only CSP to achieve baseline enantioseparation of thyroxine (Rs = 1.6) and cetirizine (Rs = 2.0) [1]. Competing columns—neutral β-cyclodextrin, 3,5-dimethylphenyl carbamate β-cyclodextrin (DMP-β-CD), cellulose tris-(3,5-dimethylphenylcarbamate), and even the higher cyclofructan homolog DMP-CF7—all failed to reach baseline resolution (Rs < 1.5) for these two clinically important racemates under identical isocratic conditions [1]. RN-CF6 was further identified as the most broadly efficient CSP across all tested analyte classes (acids, primary and tertiary amines, alcohols, and neutral compounds) [1].

Chiral chromatography Enantiomeric separation Pharmaceutical analysis

Permethylated Cycloinulohexaose vs. 18-Crown-6: Quantitative Metal Cation Binding Affinity and Selectivity Inversion

Permethylated cycloinulohexaose (host 1) exhibits an association constant (log Ks) of 3.25 for K⁺ in THF at 298 K, compared to log Ks = 5.12 for 18-crown-6 under the same conditions—a reduction of approximately 1.9 log units, corresponding to an ~80-fold lower binding affinity [1]. The cation selectivity order for host 1 (Ba²⁺ > K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺) differs from that of 18-crown-6, and X-ray crystallography of the host 1·Ba²⁺ complex reveals that the cation is coordinated by both the crown ether ring oxygens and the upper-rim OMe-3 groups, not by the central cavity alone [1][2]. Notably, native (underivatized) CF6 binds Ba²⁺ and Pb²⁺ most strongly in water, while permethylated CF6 only associates with K⁺ in 80% methanol, demonstrating that the binding site and solvent dependence are tunable by derivatization [2].

Host-guest chemistry Metal ion complexation Ionophore design

Cycloinulohexaose Liposome Cryoprotection: Calcein Retention Efficiency vs. Trehalose and Sucrose Benchmarks

Cycloinulohexaose (CF-6) at a CF-6/lipid weight ratio of >2 achieves 85% calcein retention in freeze-dried liposomes, which increases to 90% upon addition of glycerol as a co-additive, with maintained particle size and no detectable leakage after 6 months of storage at both 4 °C and 25 °C [1]. In contrast, conventional disaccharide cryoprotectants such as trehalose and sucrose typically require a sugar/lipid mass ratio of 5:1 (w/w) to achieve comparable stabilization, as reported in a recent systematic evaluation of liposome freeze-drying protocols [2]. This indicates that CF-6 delivers effective membrane protection at a 2–3× lower excipient loading relative to the disaccharide benchmark.

Lyophilization Liposome stabilization Drug delivery formulation

Ring-Size Dependence: Permethylated Cycloinulohexaose (CF6) Binds Metal Cations 100-Fold More Strongly Than Cycloinuloheptaose (CF7)

Within a single comprehensive study, permethylated cycloinulohexaose (host 1, n=6) exhibited a Ks value for Rb⁺ approximately 100-fold (10²) greater than that of permethylated cycloinuloheptaose (host 2, n=7) [1]. The binding ability decreased systematically with increasing ring size: host 1 (CF6) showed log Ks values of 3.25 (K⁺) and ~2.71 (Rb⁺) in THF, whereas host 2 (CF7) and host 3 (CF8) showed dramatically lower or undetectable binding for the same cations [1]. The selectivity order also shifted with ring size—host 1: Ba²⁺ > K⁺ > Rb⁺ > Cs⁺; host 2: Rb⁺ > K⁺ > Cs⁺ > Na⁺; host 3: Cs⁺ > Ba²⁺ > Rb⁺ > K⁺—indicating that the 18-crown-6-sized cavity of CF6 is uniquely optimized for K⁺/Ba²⁺ recognition [1].

Cyclofructan homologs Structure-activity relationship Cation binding

Amphiphilic Cycloinulohexaose Derivatives: Tunable Critical Micelle Concentration and Selective Alkali Metal Complexation

Mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaose derivatives form micelles in water with critical micelle concentrations (cmc) that decrease with increasing alkyl chain length [1]. The micelle-forming ability of the alkyl ether derivative (compound 2b) is higher than that of the corresponding acyl ester derivative (compound 1b) with the same carbon number; fluorescence quenching measurements determined aggregation numbers of 4.8 for mono(6-O-tetradecanoyl)cycloinulohexaose (1b) and 6.5 for mono(6-O-tetradecyl)cycloinulohexaose (2b) [1]. Importantly, the cmc values of these amphiphilic CF6 derivatives increase upon addition of KCl, RbCl, or BaCl₂ (indicating complexation with the cation), but decrease upon addition of LiCl or NaCl, demonstrating selective recognition of K⁺, Rb⁺, and Ba²⁺ over Li⁺ and Na⁺ even in aqueous solution [1]. This cation-responsive micelle behavior is not observed with conventional alkyl glycoside surfactants and is a direct consequence of the crown-ether core of CF6.

Amphiphilic oligosaccharides Micelle formation Surfactant design

Evidence-Backed Application Scenarios for Cycloinulohexaose Procurement


Chiral HPLC Method Development for Thyroxine and Cetirizine Enantiopurity Testing

Based on the direct head-to-head evidence that RN-CF6 is the only CSP among five tested to achieve baseline separation of thyroxine (Rs=1.6) and cetirizine (Rs=2.0), analytical laboratories developing compendial or in-house enantiopurity methods for these drugs should prioritize RN-CF6 columns. Competing β-cyclodextrin and polysaccharide-based columns failed to deliver Rs ≥1.5 for these analytes under identical conditions [1]. This translates to a validated starting point for method development, reducing the need to screen multiple column chemistries.

Metal Ion Selective Extraction Using Cyclofructan-Based Ionophores

The quantitative demonstration that permethylated CF6 binds K⁺ with log Ks = 3.25—approximately 80-fold weaker than 18-crown-6 (log Ks = 5.12)—positions CF6 as a moderate-affinity ionophore suitable for reversible metal extraction or membrane transport [1]. Its selectivity pattern (Ba²⁺ > K⁺ > Rb⁺ > Cs⁺) is orthogonal to that of 18-crown-6, and the 100-fold drop in binding upon moving to CF7 (n=7) confirms that CF6 is the only viable ring size for K⁺/Ba²⁺ targeting within the cyclofructan family [1].

Lyophilized Liposomal Drug Product Formulation Requiring Low Excipient Loading

CF-6 achieves 85% calcein retention at a CF-6/lipid ratio of >2, and 90% with glycerol co-addition, with demonstrated 6-month stability at both 4 °C and 25 °C [1]. This 2–3× lower excipient loading requirement relative to trehalose/sucrose (typically 5:1 w/w) makes CF-6 particularly attractive for high-potency liposomal formulations where minimizing lyophilized cake mass is critical for pediatric dosing, lyophilized injection reconstitution volume, or reduced shipping weight.

Cation-Responsive Micellar Delivery Systems

Mono-6-O-alkylated CF6 derivatives form micelles with tunable aggregation numbers (4.8–6.5) and cmc values that selectively increase upon exposure to K⁺, Rb⁺, or Ba²⁺ but not Li⁺ or Na⁺ [1]. This cation-selective micelle disruption can be exploited to design triggered-release formulations where the drug payload is released specifically in physiological fluids with elevated K⁺ concentrations, or in industrial separations where alkali metal-selective demulsification is required.

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